molecular formula C18H19FN2O2S B2737783 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide CAS No. 1421514-66-0

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide

Cat. No.: B2737783
CAS No.: 1421514-66-0
M. Wt: 346.42
InChI Key: JHAJJCJIEQXFRQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives and coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Thiophene Ring: This can be done through various methods, including Stille or Negishi coupling reactions.

    Final Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrrolidinone moiety may produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science, such as the development of organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
  • N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
  • N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chlorinated, brominated, or methylated analogs.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The unique structure of this compound, which includes a thiophene ring and a pyrrolidinone moiety, suggests various mechanisms of action that could be exploited in pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that can influence its biological interactions. Key properties include:

PropertyValue
Molecular FormulaC19H20FN3O2
Molecular Weight329.38 g/mol
LogP2.04
Polar Surface Area79 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain biological pathways:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with kinases or phosphatases, thereby altering signaling cascades.
  • Receptor Binding : The structural features allow for binding to G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction.

Biological Activity Studies

Research on the biological activity of this compound has involved various methodologies, including molecular docking studies and in vitro assays.

Case Studies

  • Molecular Docking Studies : A study assessed the binding affinity of the compound to various targets using computational docking techniques. Results indicated a strong interaction with specific GPCRs, suggesting potential therapeutic applications in conditions like hypertension and cancer .
  • In Vitro Assays : Experiments conducted on cell lines demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Implications

Given its diverse biological activities, this compound may have implications in several therapeutic areas:

  • Cancer Therapy : Due to its ability to inhibit specific signaling pathways, it could be developed as a targeted therapy for cancer treatment.
  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating disorders such as anxiety or depression.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-15-4-1-3-13(9-15)10-16(21-7-2-5-17(21)22)11-20-18(23)14-6-8-24-12-14/h1,3-4,6,8-9,12,16H,2,5,7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJJCJIEQXFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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